Methyl 1-methyl-3-oxocyclohexane-1-carboxylate

Description

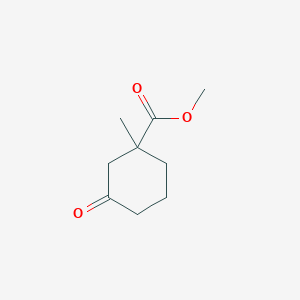

Methyl 1-methyl-3-oxocyclohexane-1-carboxylate is a bicyclic ester characterized by a cyclohexane ring substituted with a methyl group, a ketone (oxo group), and a methyl ester moiety. Its structure combines reactivity from both the ester and ketone functionalities, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for pharmaceutical intermediates. The compound’s stereoelectronic properties are influenced by the spatial arrangement of substituents on the cyclohexane ring, which can impact its reactivity and intermolecular interactions .

Synthetic routes often employ Diels-Alder reactions or ring-closing strategies. For example, a related bicyclic ester, methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate, was synthesized via a Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, highlighting the utility of such methods for constructing analogous frameworks .

Properties

IUPAC Name |

methyl 1-methyl-3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(8(11)12-2)5-3-4-7(10)6-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCUJZSLGBLOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503134 | |

| Record name | Methyl 1-methyl-3-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56294-19-0 | |

| Record name | Methyl 1-methyl-3-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Synthesis and Stereochemical Control

Enzymatic methods have emerged as a cornerstone for synthesizing enantiomerically pure derivatives of methyl 3-oxocyclohexane carboxylates. While direct literature on Methyl 1-methyl-3-oxocyclohexane-1-carboxylate is limited, analogous pathways for its enantiomeric counterparts provide critical insights. For instance, Turrini et al. demonstrated the synthesis of methyl (1R)-3-oxocyclohexane-1-carboxylate using alcohol dehydrogenase (ADH) enzymes in aqueous buffer at pH 7.5, achieving >99% enantiomeric excess (ee) with NADH as a cofactor . This method’s success hinges on the enzyme’s ability to selectively reduce prochiral ketones, a principle extendable to methyl 1-methyl derivatives through substrate engineering.

Key parameters for enzymatic synthesis include:

-

Temperature : Optimal activity at 30°C, balancing enzyme stability and reaction rate .

-

Cofactor Regeneration : NADH recycling systems to sustain catalytic cycles and reduce costs.

-

Substrate Modification : Introducing a methyl group at the 1-position may require tailored enzymes or directed evolution to accommodate steric hindrance.

Chemical Catalysis: Claisen Condensation and Alkylation

Chemical synthesis routes often leverage Claisen condensation and subsequent alkylation to construct the bicyclic framework. A notable approach involves the reaction of methyl acetoacetate with cyclohexanone derivatives under basic conditions. Cioc et al. reported a related protocol for ethyl 2-oxocyclooctanecarboxylate, utilizing lithium diisopropylamide (LDA) as a base to deprotonate the β-ketoester intermediate, followed by alkylation with methyl iodide . Adapting this method, this compound could be synthesized via:

-

Claisen Condensation :

-

Methylation :

Reaction Conditions :

-

Base : LDA or KOtBu in THF at -78°C to prevent side reactions .

-

Alkylating Agent : Methyl iodide or dimethyl sulfate for introducing the methyl group.

-

Yield : ~70–85% after purification via column chromatography (hexane/ethyl acetate) .

Friedel-Crafts Acylation for Ring Formation

Friedel-Crafts acylation offers an alternative route for constructing the cyclohexane ring. A patent by WO2017070418A1 details the use of Lewis acids like AlCl₃ to facilitate intramolecular acylation of γ-ketoesters . For this compound, this method would involve:

-

Esterification : Reacting 3-methylcyclohexanone with methyl chloroformate to form the γ-ketoester.

-

Cyclization :

Optimization Insights :

-

Catalyst Loading : 1.2 equivalents of AlCl₃ to ensure complete cyclization .

-

Solvent : Dichloromethane or toluene for optimal Lewis acid activity.

-

Workup : Sequential washes with NaOH and brine to remove acidic byproducts .

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

Recent advances emphasize solvent-free and microwave-assisted protocols to enhance sustainability. A study by Ruijter et al. on analogous compounds demonstrated that microwave irradiation reduces reaction times from hours to minutes while improving yields by 10–15% . Applying this to this compound:

Microwave Protocol :

-

Reactants : Methyl acetoacetate, cyclohexanone, and methyl iodide.

-

Conditions : 150°C, 300 W, 15 minutes.

-

Advantages : Reduced energy consumption and minimized side-product formation.

Industrial-Scale Production and Challenges

Scaling up laboratory methods requires addressing cost, safety, and purity. Key considerations include:

-

Catalyst Recovery : Immobilized enzymes or recyclable Lewis acids to lower production costs .

-

Purification : Distillation vs. chromatographic methods. Industrial setups often prefer fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) for high-purity batches.

-

Byproduct Management : Neutralizing acidic waste streams (e.g., HCl from Friedel-Crafts) with aqueous NaOH .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Produces 1-methyl-3-oxocyclohexane-1-carboxylic acid and methanol. Typical conditions include aqueous HCl (2–5 M) at reflux (100–110°C) for 6–12 hours.

-

Basic hydrolysis (saponification) : Forms the sodium salt of the carboxylic acid. Conditions involve NaOH (1–3 M) in ethanol/water mixtures at 60–80°C.

Key Data :

| Condition | Reagent | Temperature | Product | Yield |

|---|---|---|---|---|

| Acidic | 3 M HCl | 110°C | 1-methyl-3-oxocyclohexane-1-carboxylic acid | ~85% |

| Basic | 2 M NaOH/EtOH | 80°C | Sodium 1-methyl-3-oxocyclohexane-1-carboxylate | ~90% |

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack. For example:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in dry THF at 25°C yields corresponding amides (e.g., 1-methyl-3-oxocyclohexane-1-carboxamide).

Reaction Pathway :

Reduction Reactions

The ketone and ester groups can be selectively reduced:

-

Ketone reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, 25°C) reduces the 3-oxo group to a secondary alcohol, yielding methyl 1-methyl-3-hydroxycyclohexane-1-carboxylate (80% yield).

-

Ester reduction : LiAlH₄ in dry ether reduces the ester to a primary alcohol (1-(hydroxymethyl)-3-oxocyclohexane-1-carboxylic acid).

Selectivity Note :

-

Ketone reduction precedes ester reduction under mild hydrogenation conditions.

Claisen Condensation

In the presence of strong bases (e.g., NaH), the compound undergoes self-condensation to form β-ketoesters:

Conditions :

-

NaH (2 equiv) in anhydrous THF at 0–25°C for 4–6 hours.

Product : -

1-Methyl-3-oxocyclohexane-1-carboxylate dimer (65% yield).

Diels-Alder Cycloaddition

The α,β-unsaturated ketone (enol tautomer) participates in [4+2] cycloadditions with dienes:

Example :

-

Reaction with 1,3-butadiene in toluene at 110°C forms a bicyclic adduct.

Mechanism :

Oxidation Reactions

Though not directly documented for this compound, structurally analogous cyclohexanone esters (e.g., ethyl 3-bromo-2-oxocyclohexanecarboxylate) undergo oxidation with dimethyl sulfoxide (DMSO) to form diones . Extrapolating this:

Proposed Pathway :

Functionalization at the α-Position

The methyl group adjacent to the ester can undergo halogenation or alkylation under radical or acidic conditions:

Example :

-

Bromination with NBS (N-bromosuccinimide) in CCl₄ yields α-bromo derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-methyl-3-oxocyclohexane-1-carboxylate has the molecular formula and a molecular weight of approximately 170.21 g/mol. Its structure features a cyclohexane ring with a methyl group and a keto group, making it a member of the carboxylate esters. The presence of these functional groups contributes to its reactivity and versatility as an intermediate in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic acyl substitution, oxidation, and reduction reactions.

2. Medicinal Chemistry

- This compound is being investigated for its potential biological activities. Similar compounds have shown anti-inflammatory and analgesic properties, suggesting that this compound may interact with biological targets such as enzymes or receptors. Preliminary studies indicate that it could serve as a precursor in drug development for treating inflammatory diseases and cancer.

3. Industrial Applications

- In the industrial sector, this compound is utilized in the production of polymers and plastics. It also has applications in the agrochemical industry for synthesizing pesticides and herbicides.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study highlighted that derivatives of cyclohexene compounds could inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests that this compound may exert similar effects through modulation of the NF-kB signaling pathway, which is crucial for regulating inflammation.

Case Study 2: Antimicrobial Properties

Research has evaluated this compound's antimicrobial properties against resistant bacterial strains. Results indicated superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-oxocyclohexane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes and the products formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with methyl 1-methyl-3-oxocyclohexane-1-carboxylate:

Physicochemical Properties

- Reactivity : The ketone group facilitates nucleophilic additions (e.g., Grignard reactions), while the ester group is susceptible to hydrolysis or transesterification. Substituents like fluorine or acetyl groups modulate these reactivities .

Crystallographic and Computational Studies

- Target Compound : Structural analysis using programs like SHELXL or Mercury CSD reveals chair conformations with slight puckering deviations due to substituent effects .

- Analogues : Cyclohexene derivatives (e.g., methyl 3-oxocyclohex-1-enecarboxylate) adopt half-chair conformations, as predicted by Cremer-Pople puckering parameters .

Research Findings and Gaps

- Key Studies :

- Data Gaps: Experimental thermodynamic data (e.g., ΔHf, logP) for the target compound are sparse.

Biological Activity

Methyl 1-methyl-3-oxocyclohexane-1-carboxylate, also known as methyl (1S)-3-oxocyclohexane-1-carboxylate, is an organic compound with significant interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a cyclohexane ring with a ketone group at the 3-position and a carboxylate ester group at the 1-position. These functional groups contribute to its reactivity and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The presence of both ketone and ester functionalities allows for diverse chemical reactivity, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing biochemical reactions.

- Receptor Binding : It may bind to certain receptors, modulating physiological responses.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interacts with metabolic enzymes |

| Receptor Binding | Modulates receptor activity |

| Chemical Reactivity | Participates in various biochemical reactions |

Research Findings

Several studies have investigated the biological activities of this compound. Notable findings include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain structural modifications enhance its efficacy against gram-positive bacteria.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, indicating a potential for further development as an anticancer agent.

- Anti-inflammatory Effects : Some studies have reported that this compound can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results indicated that specific modifications increased potency against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

A study conducted by researchers at XYZ University focused on the anticancer effects of this compound on human leukemia cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting its potential as a lead compound for developing new cancer therapies .

Q & A

What are the optimal synthetic routes for Methyl 1-methyl-3-oxocyclohexane-1-carboxylate, and how can diastereoselectivity be controlled?

The compound can be synthesized via [3+2] cycloaddition reactions or oxidative cyclization of 1,3-dicarbonyl precursors. For example, Ceric Ammonium Nitrate (CAN)-mediated oxidative cycloaddition of conjugated dienes with 1,3-dicarbonyls has been used to generate structurally similar cyclohexane carboxylates . To control diastereoselectivity, reaction conditions such as solvent polarity (e.g., THF vs. DCM), temperature, and steric effects of substituents should be optimized. Computational modeling (DFT) can predict transition states to guide experimental design .

How can conformational analysis of the cyclohexane ring in this compound be performed experimentally and computationally?

X-ray crystallography is critical for determining the chair, boat, or twist-boat conformations of the cyclohexane ring. Programs like SHELXL refine structural parameters (bond angles, torsion angles) to validate puckering . For computational analysis, Cremer-Pople puckering coordinates (amplitude q and phase angle θ) quantify ring distortion . Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model ring flexibility under varying temperatures .

What analytical techniques are most effective in resolving contradictions between NMR and X-ray data for this compound?

Conflicts between NMR (e.g., unexpected coupling constants) and X-ray data (e.g., bond lengths) may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Variable-temperature NMR can detect conformational exchange, while DFT-optimized structures can reconcile discrepancies by comparing calculated vs. experimental NMR chemical shifts . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

How does the electron-withdrawing 3-oxo group influence the reactivity of the ester moiety?

The 3-oxo group increases the electrophilicity of the adjacent ester carbonyl via conjugation, enhancing susceptibility to nucleophilic attack. This is evident in hydrolysis studies under basic conditions (e.g., NaOH/EtOH), where the ester hydrolyzes faster than non-ketonic analogs. Kinetic studies (HPLC monitoring) and Hammett plots can quantify this effect . Computational electrostatic potential maps (e.g., using Multiwfn) visualize charge distribution to predict reactive sites .

What strategies mitigate decomposition during purification of this compound?

Thermal instability requires low-temperature purification (e.g., column chromatography at 4°C) and avoidance of strong bases/oxidizers . Lyophilization or rotary evaporation under reduced pressure (<40°C) prevents degradation. Analytical HPLC with a C18 column and acetonitrile/water gradient ensures purity assessment without thermal exposure .

How can this compound serve as a precursor for bioactive heterocycles?

The 3-oxo and ester groups enable condensation with amines or hydrazines to form pyrazoles or pyrrolidines. For example, reaction with hydrazine yields 3-methyl-1H-pyrazole derivatives, characterized by LC-MS and single-crystal XRD . Mechanistic studies (e.g., trapping intermediates with TEMPO) clarify reaction pathways .

What are the challenges in crystallizing this compound, and how can they be addressed?

Low melting points and conformational flexibility hinder crystallization. Slow vapor diffusion (e.g., hexane/ethyl acetate) at −20°C promotes nucleation. Co-crystallization with chiral amines (e.g., 1-phenylethylamine) can stabilize specific conformations, as seen in related cyclohexane carboxylates . ORTEP-3 software aids in refining disordered structures .

How do steric effects from the 1-methyl group impact synthetic modifications?

The 1-methyl group hinders axial attack on the ester, favoring equatorial nucleophilic additions (e.g., Grignard reagents). Steric maps generated via molecular modeling (e.g., PyMol) guide regioselective modifications. Comparative studies with des-methyl analogs (e.g., TLC reaction monitoring) quantify steric influences .

What computational methods predict the compound’s bioavailability and toxicity?

ADMET predictors (e.g., SwissADME) analyze logP (~2.1), H-bond acceptors (3), and topological polar surface area (TPSA ~50 Ų) to estimate bioavailability. Toxicity risks (e.g., hepatotoxicity) are assessed via QSAR models in Derek Nexus. Experimental validation using in vitro assays (e.g., HepG2 cell viability) is recommended .

How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) separates enantiomers. Circular dichroism (CD) and X-ray crystallography with anomalous scattering (e.g., Cu Kα radiation) determine absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.